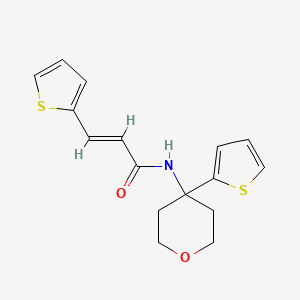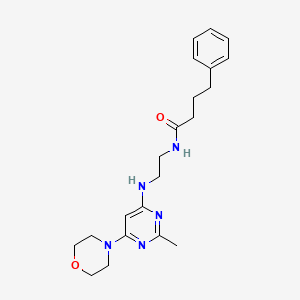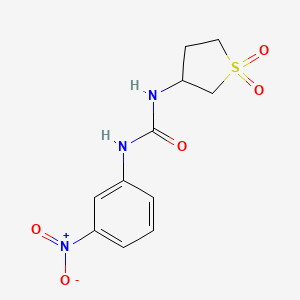
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic molecule that is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins, including kinases and proteases. This inhibition can lead to the suppression of various cellular processes, such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide depend on the specific research application. In medicinal chemistry research, it has been shown to have anticancer and antiviral activity. In biochemistry research, it has been shown to inhibit certain enzymes and proteins, leading to the suppression of cellular processes. In pharmacology research, it has been shown to affect the pharmacokinetics and pharmacodynamics of drugs.
実験室実験の利点と制限
One advantage of using (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide in lab experiments is its versatility. It can be used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. Another advantage is its synthetic nature, which allows for precise control over its chemical properties. One limitation is the complexity of the synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are several possible future directions for research involving (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide. One direction is the development of new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. Another direction is the study of its mechanism of action and its effects on cellular processes. Additionally, it could be used in combination with other drugs or compounds to enhance their efficacy or reduce their side effects. Finally, it could be used in the development of new diagnostic tools for various diseases.
合成法
The synthesis of (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide is a complex process that involves several steps. The first step involves the reaction of 2-thiophenecarboxaldehyde and 4-hydroxy-2H-pyran in the presence of a base to form a tetrahydro-2H-pyran-4-ol intermediate. The intermediate is then reacted with 2-thiophenecarboxylic acid chloride to form a thiophene ring. Finally, the thiophene ring is reacted with acryloyl chloride to form (E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide.
科学的研究の応用
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide has several potential applications in scientific research. It has been used in medicinal chemistry research to develop new drugs for various diseases, including cancer, infectious diseases, and neurological disorders. It has also been used in biochemistry research to study protein-ligand interactions and enzyme inhibition. In pharmacology research, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-(4-thiophen-2-yloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S2/c18-15(6-5-13-3-1-11-20-13)17-16(7-9-19-10-8-16)14-4-2-12-21-14/h1-6,11-12H,7-10H2,(H,17,18)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOFDABDGKJPBM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C=CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)/C=C/C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(thiophen-2-yl)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)
![(Z)-2-Cyano-3-[[4-(2,5-diethylphenyl)-1,3-thiazol-2-yl]amino]but-2-enamide](/img/structure/B2389836.png)
![2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2389838.png)
![2,4-dichloro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2389839.png)
![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)
![N-(2,3-dichlorophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2389843.png)
![6-(2-chloro-6-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2389846.png)
![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)
![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2389851.png)
![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)
